molecular formula C10H7ClF4OS B14043045 1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14043045
M. Wt: 286.67 g/mol
InChI Key: FOPRMLLMFNEMDH-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF4OS This compound is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 2-fluoro-6-(trifluoromethylthio)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chloro group of chloroacetone replaces a hydrogen atom on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amines or thioethers.

Scientific Research Applications

1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its unique functional groups that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can participate in hydrogen bonding and van der Waals interactions, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-(trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both fluoro and trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7ClF4OS

Molecular Weight

286.67 g/mol

IUPAC Name

1-chloro-1-[2-fluoro-6-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF4OS/c1-5(16)9(11)8-6(12)3-2-4-7(8)17-10(13,14)15/h2-4,9H,1H3

InChI Key

FOPRMLLMFNEMDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)F)Cl

Origin of Product

United States

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